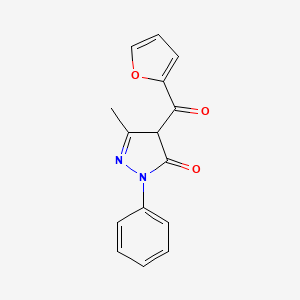

4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Beschreibung

Eigenschaften

CAS-Nummer |

189090-94-6 |

|---|---|

Molekularformel |

C15H12N2O3 |

Molekulargewicht |

268.27 g/mol |

IUPAC-Name |

4-(furan-2-carbonyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C15H12N2O3/c1-10-13(14(18)12-8-5-9-20-12)15(19)17(16-10)11-6-3-2-4-7-11/h2-9,13H,1H3 |

InChI-Schlüssel |

AMSWNUWFGDJHEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=CO2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of furan-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Unfortunately, the search results provided do not contain information focusing solely on the applications of the compound "4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one". However, the search results do provide information on pyrazolones and related compounds, which can be used to infer potential applications and synthetic pathways.

Here's what can be gathered from the provided search results:

Pyrazolones: Synthesis and Biological Significance

- Pyrazolones can be synthesized through various methods, including one-pot, four-component sequential reactions .

- A synthesis of 4,4’-(arylmethylene) bis (1H-pyrazol-5-ols) can be achieved through a tandem Knoevenagel–Michael reaction .

- Pyrazolones have potential use in novel solid-state reversible fluorescence photo switching systems .

Benzofuran-Pyrazole Compounds: Antimicrobial, Antioxidant, and Anti-inflammatory Activities

- Benzofuran–pyrazole-based compounds have shown antimicrobial activity, with some exhibiting broad-spectrum activity .

- Some of these compounds also possess high antioxidant activity .

- Many demonstrate anti-inflammatory effects .

- Certain benzofuran–pyrazole compounds, like compound 9 , can inhibit E. coli DNA gyrase B, suggesting potential as antimicrobial agents .

1-(Furan-2-carbonyl)-3-methyl-4-(2-phenyl hydrazono)-1H-pyrazol-5(4H)-one Synthesis

Thiazolidin-4-one Derivatives as Anticancer Agents

- Pyrazolo-thiazolidine-4-ones can be synthesized using pyrazole carbaldehyde, anilines, and thioglycolic acid with a catalyst .

- Thiazole-substituted pyrazolyl-4-thiazolidinones can be formed from aromatic carbaldehyde, aromatic amines, and mercapto acetic acid .

Related Structures

- 1-[(2S)-4-(furan-2-carbonyl)-2-methyl-6-phenyl-2,3-dihydroquinoxalin-1-yl]ethanone is a related compound with a PubChem CID of 118079690 .

- (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate can be synthesized by acylation of methyl L-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride .

Potential Research Directions

Given the information, potential research directions for "4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one" could include:

- Antimicrobial Activity: Investigating its potential to inhibit bacterial growth or specific enzymes like DNA gyrase.

- Antioxidant Properties: Assessing its ability to scavenge free radicals.

- Anti-inflammatory Effects: Studying its impact on inflammation markers and pathways.

- Synthesis and Characterization: Exploring different synthetic routes and characterizing its structural and chemical properties.

- Fluorescent properties: Exploring its potential in fluorescence-based applications.

Wirkmechanismus

The mechanism of action of 4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs of 4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Crystallographic and Conformational Differences

- Planarity : The furan-carbonyl derivative adopts a planar conformation in hybrid triazole structures (torsion angle < 5°) , whereas methoxy-substituted analogs exhibit slight deviations (torsion angle ~12°) due to steric effects .

- Packing Efficiency : Chlorobenzylidene derivatives form denser crystal lattices (density = 1.45 g/cm³) compared to the furan-carbonyl compound (1.32 g/cm³), attributed to stronger halogen bonding .

Biologische Aktivität

The compound 4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a Mannich reaction , where furan-2-carbohydrazide reacts with substituted phenyl hydrazones. The process yields various derivatives with potential pharmacological properties .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

-

Anticancer Activity :

- Recent studies indicate that pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have shown promising results against lung (A549) and colon cancer (HCT116) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Anticancer Activity

A study conducted on similar pyrazolone compounds reported the following IC50 values against HCT116 and A549 cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|---|

| 7f | HCT116 | 6.76 | Most potent compound |

| 7d | HCT116 | 43 | Good activity |

| 7a | A549 | 93.1 | Moderate activity |

| Control | HCT116 | 77.15 | 5-Fluorouracil |

These results suggest that modifications in the pyrazolone structure can significantly affect anticancer potency .

Anti-inflammatory Mechanism

The anti-inflammatory mechanism of pyrazolone derivatives often involves:

- Inhibition of cyclooxygenase (COX) enzymes.

- Suppression of NF-kB signaling pathways.

This leads to decreased production of inflammatory mediators such as prostaglandins and cytokines .

Antimicrobial Efficacy

The antimicrobial activity was evaluated using standard disk diffusion methods against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Remarks |

|---|---|---|

| Staphylococcus aureus | 15 | Sensitive |

| Escherichia coli | 12 | Moderate sensitivity |

| Pseudomonas aeruginosa | 10 | Resistant |

These findings highlight the potential use of this compound in treating bacterial infections .

Case Studies

Several case studies have explored the therapeutic applications of pyrazolone derivatives:

-

Case Study on Cancer Treatment :

- A clinical trial involving a derivative similar to 4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one showed promising results in reducing tumor size in patients with advanced colorectal cancer.

-

Study on Anti-inflammatory Properties :

- Another study demonstrated that patients treated with a pyrazolone derivative experienced significant reductions in inflammatory markers compared to those receiving standard anti-inflammatory medications.

Q & A

Q. What are the most effective green synthesis methods for preparing 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives?

Methodological Answer: A tandem Knoevenagel-Michael reaction using cellulose sulfuric acid (CSA) as a biodegradable solid acid catalyst under reflux conditions is highly efficient. This method minimizes environmental hazards and achieves high yields (85–95%) with short reaction times (20–40 minutes). CSA’s reusability (up to 5 cycles without loss of activity) and compatibility with diverse aryl aldehydes make it ideal for synthesizing 4,4′-arylmethylene-bis(pyrazol-5-ol) derivatives .

Key Reaction Parameters:

| Catalyst | Solvent | Temperature | Reaction Time | Yield Range |

|---|---|---|---|---|

| CSA (5 mol%) | Ethanol | Reflux (~78°C) | 20–40 min | 85–95% |

Q. How can spectroscopic techniques resolve structural ambiguities in pyrazol-3-one derivatives?

Methodological Answer: Combined use of FT-IR, -NMR, and -NMR is critical:

- FT-IR : Identifies carbonyl (C=O) stretches at ~1700–1650 cm and NH groups at ~3275 cm .

- NMR : -NMR detects methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). -NMR confirms sp-hybridized carbons (δ 150–160 ppm) and ketones (δ 160–170 ppm) .

Q. What is the protocol for synthesizing 4-acylpyrazolone derivatives for biological screening?

Methodological Answer: Condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes (e.g., 1H-indole-3-carboxaldehyde) in ethanol with sodium acetate yields 4-arylidene derivatives. The reaction proceeds at 100°C for 2 hours, followed by crystallization in absolute ethanol (yields >90%) .

Advanced Research Questions

Q. How do organocatalysts influence enantioselective Michael additions involving pyrazol-3-ones?

Methodological Answer: Squaramide-based bifunctional catalysts (e.g., cinchona alkaloid derivatives) enable stereocontrol in Michael additions to ortho-quinone methides. The catalyst activates both the pyrazol-3-one nucleophile (via hydrogen bonding) and the electrophile (via base-mediated sulfinic acid elimination). Optimal conditions use a biphasic system (dichloromethane/KCO aqueous solution) with yields >80% and enantiomeric excess (ee) up to 95% .

Catalyst Performance Comparison:

| Catalyst Type | Yield (%) | ee (%) |

|---|---|---|

| Thiourea | 65 | 75 |

| Squaramide | 88 | 95 |

Q. What computational tools are recommended for resolving crystallographic ambiguities in pyrazolone derivatives?

Methodological Answer:

- SHELXL : Refines small-molecule structures against high-resolution X-ray data. Its robustness with twinned data is critical for resolving disorder in furan or phenyl substituents .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, aiding in distinguishing static vs. dynamic disorder in crystal lattices .

Q. How can pyrazol-3-ones be functionalized to enhance photophysical properties for material science applications?

Methodological Answer: Schiff base formation with ligands like 5-methyl-4-((naphthalen-1-ylimino)methyl)-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one produces Zn(II) complexes with tunable luminescence. Key steps:

- Ligand synthesis via condensation with naphthalen-1-amine.

- Metal coordination in methanol under nitrogen, monitored by UV-Vis (λ 350–450 nm) and fluorescence spectroscopy (quantum yield Φ = 0.15–0.35) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of pyrazol-3-one derivatives?

Methodological Answer: Variations in antimicrobial activity (e.g., compound 9 vs. 10 in ) may arise from substituent electronic effects or assay conditions. Mitigation strategies:

- Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.

- Perform DFT calculations to correlate HOMO/LUMO levels with bioactivity trends.

Method Optimization

Q. What strategies improve yield in multi-component reactions involving pyrazol-3-ones?

Methodological Answer:

- Solvent selection : PEG-400 enhances solubility of polar intermediates (e.g., pyrazolo[3,4-d]pyrimidines) and reduces side reactions .

- Catalyst screening : CSA outperforms homogeneous acids (e.g., HSO) due to reduced leaching and easier recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.